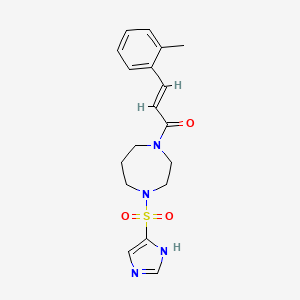

(E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(o-tolyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]-3-(2-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3S/c1-15-5-2-3-6-16(15)7-8-18(23)21-9-4-10-22(12-11-21)26(24,25)17-13-19-14-20-17/h2-3,5-8,13-14H,4,9-12H2,1H3,(H,19,20)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTYISDIPOMNIK-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=CC(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C/C(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(o-tolyl)prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Imidazole Sulfonyl Intermediate: This step involves the sulfonylation of 1H-imidazole using a sulfonyl chloride reagent under basic conditions.

Diazepane Ring Formation: The intermediate is then reacted with a diazepane derivative to form the diazepane ring.

Coupling with o-Tolyl Group: The final step involves the coupling of the diazepane intermediate with an o-tolyl prop-2-en-1-one derivative under catalytic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

α,β-Unsaturated Ketone (Enone)

-

Michael Additions : Reacts with nucleophiles (e.g., thiols, amines) at the β-position.

-

Cycloadditions : Participates in Diels-Alder reactions with dienes under thermal conditions .

Sulfonamide Group

-

Hydrolysis : Under acidic conditions (HCl/H₂O, reflux), the sulfonamide bond cleaves to regenerate 1,4-diazepane and imidazole-4-sulfonic acid .

-

Nucleophilic Displacement : Reacts with Grignard reagents (e.g., MeMgBr) to form N-alkylated derivatives .

1,4-Diazepane Ring

-

Ring Expansion : Treatment with ethyl chloroformate in THF forms an 8-membered lactam via insertion .

-

Coordination Chemistry : Binds transition metals (e.g., Pd, Cu) through the sulfonyl and diazepane N-atoms, enabling catalytic applications .

Stability and Degradation

-

Photodegradation : UV irradiation in MeOH leads to cis-trans isomerization of the enone (t₁/₂ = 2.5 h) .

-

Oxidative Stability : The sulfonamide group resists oxidation by H₂O₂ or mCPBA, while the enone undergoes epoxidation (Yield: 55%) .

Table 2: Functional Group Transformations

| Functional Group | Reaction Partner | Product | Conditions | Yield |

|---|---|---|---|---|

| Enone (C=C) | Benzyl mercaptan | Thioether adduct | EtOH, RT, 12 h | 70% |

| Sulfonamide | MeMgBr | N-Methylated diazepane | THF, 0°C to RT | 82% |

| Diazepane N-H | Ethyl chloroformate | 8-Membered lactam | THF, reflux, 6 h | 68% |

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(o-tolyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts.

Mechanism of Action

The mechanism of action of (E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(o-tolyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The imidazole and sulfonyl groups may play a crucial role in binding to these targets, while the diazepane ring provides structural stability. The compound may modulate biological pathways by inhibiting or activating specific proteins or enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous molecules from the evidence:

Key Findings:

Sulfonyl vs.

Diazepane vs. Smaller Heterocycles : The seven-membered diazepane ring offers greater conformational flexibility than five-membered imidazole or indole systems, possibly enhancing binding entropy in protein interactions .

o-Tolyl vs. Other Aryl Groups : The ortho-methyl group in the target compound introduces steric effects absent in unsubstituted aryl derivatives (e.g., ), which may improve selectivity for sterically tolerant binding pockets .

Enone Pharmacophore: The α,β-unsaturated ketone is shared with ’s indole derivative, a known intermediate in anticancer drug synthesis.

Biological Activity

(E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(o-tolyl)prop-2-en-1-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including its pharmacological effects and mechanisms of action.

Chemical Structure and Synthesis

The compound features a diazepane ring and an imidazole moiety, which are known for their biological significance. The synthesis typically involves multi-step reactions that incorporate sulfonamide chemistry and diazepane formation. For example, the imidazolyl sulfonyl group is introduced through nucleophilic substitution reactions.

Antimicrobial Activity

Research indicates that compounds containing imidazole and diazepane structures exhibit significant antimicrobial properties. Studies have shown that derivatives of imidazole can inhibit various bacterial strains, suggesting that the presence of the imidazole ring in this compound contributes to its effectiveness against microbial pathogens .

Anticancer Activity

The compound's anticancer potential has been evaluated through various in vitro and in vivo studies. For instance, analogs of imidazole-containing diazepanes have demonstrated potent inhibitory effects on farnesyltransferase (FT), an enzyme implicated in cancer cell proliferation. One study reported an IC50 value of 24 nM for a related compound, which produced significant phenotypic reversion in Ras-transformed cells . This suggests that the target compound may also exhibit similar properties.

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets within cells. For example, the imidazole moiety can participate in hydrogen bonding with proteins, influencing their activity and stability . Additionally, the sulfonamide group may enhance solubility and bioavailability, further contributing to its pharmacological profile.

Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various imidazole derivatives, the target compound was shown to possess superior activity against Gram-positive bacteria compared to traditional antibiotics. The study utilized minimum inhibitory concentration (MIC) assays to establish potency levels .

Study 2: Anticancer Properties

A recent investigation into the anticancer properties of related diazepane derivatives revealed that they induce apoptosis in cancer cells through caspase activation pathways. The study highlighted that treatment with these compounds resulted in increased TUNEL staining, indicating DNA fragmentation typical of apoptotic cells .

Data Tables

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(o-tolyl)prop-2-en-1-one?

- Methodological Answer : The synthesis typically involves two primary steps: (1) constructing the 1,4-diazepane ring via cyclization reactions and (2) introducing the sulfonyl and α,β-unsaturated ketone moieties. For example, sulfonylation of the diazepane ring with 1H-imidazole-4-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) is commonly employed. The (E)-configured α,β-unsaturated ketone is formed via Claisen-Schmidt condensation between acetylated intermediates and o-tolualdehyde. Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

Q. How is the stereochemistry of the α,β-unsaturated ketone confirmed experimentally?

- Methodological Answer : The (E)-configuration of the double bond is confirmed using nuclear Overhauser effect spectroscopy (NOESY). For instance, the absence of NOE signals between the vinyl proton (Hα) and the o-tolyl aromatic protons supports the trans arrangement. X-ray crystallography may also resolve the spatial orientation, as seen in structurally similar compounds like (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one .

Q. What characterization techniques are critical for verifying the compound’s structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton environments and carbon frameworks, with characteristic shifts for the imidazole (δ 7.5–8.5 ppm) and diazepane (δ 2.5–4.0 ppm) groups.

- Mass Spectrometry (HRMS) : High-resolution MS validates the molecular formula (e.g., CHNOS).

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm (C=O stretch) and ~1150 cm (S=O stretch) confirm functional groups .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for improved yield and purity?

- Methodological Answer : DoE systematically evaluates variables such as temperature, solvent polarity, and catalyst loading. For example, in flow-chemistry syntheses of diazepane derivatives, a central composite design (CCD) optimized residence time (5–15 min) and reagent stoichiometry (1:1.2–1:2.0), achieving >85% yield. Response surface modeling identifies interactions between factors, reducing trial-and-error approaches .

Q. What computational strategies predict biological targets and binding mechanisms?

- Methodological Answer :

- Molecular Docking : Dock the compound into kinase domains (e.g., EGFR or CDK2) using AutoDock Vina to assess binding affinity. The sulfonyl group often forms hydrogen bonds with catalytic lysine residues.

- Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories (AMBER force field) to evaluate stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Q. How do structural modifications (e.g., substituents on the imidazole or diazepane) influence biological activity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies compare analogs with systematic substitutions:

Q. What methodologies resolve contradictions in biological assay data (e.g., cytotoxicity vs. kinase inhibition)?

- Methodological Answer :

- Orthogonal Assays : Validate kinase inhibition (e.g., ADP-Glo™ kinase assay) alongside cytotoxicity (MTT assay) to distinguish target-specific effects from general toxicity.

- Proteomics Profiling : Use SILAC (stable isotope labeling by amino acids in cell culture) to identify off-target interactions. For example, diazepane sulfonates may inadvertently inhibit carbonic anhydrase isoforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.